7-Chloro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Chloro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.: 886142-97-8
VCID: VC5344419
InChI: InChI=1S/C21H12ClN3O3/c22-13-6-7-15-14(10-13)19(26)17-18(12-4-3-8-23-11-12)25(21(27)20(17)28-15)16-5-1-2-9-24-16/h1-11,18H
SMILES: C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CN=CC=C5
Molecular Formula: C21H12ClN3O3
Molecular Weight: 389.8

7-Chloro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.: 886142-97-8

Cat. No.: VC5344419

Molecular Formula: C21H12ClN3O3

Molecular Weight: 389.8

* For research use only. Not for human or veterinary use.

7-Chloro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione - 886142-97-8

Specification

CAS No. 886142-97-8
Molecular Formula C21H12ClN3O3
Molecular Weight 389.8
IUPAC Name 7-chloro-2-pyridin-2-yl-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C21H12ClN3O3/c22-13-6-7-15-14(10-13)19(26)17-18(12-4-3-8-23-11-12)25(21(27)20(17)28-15)16-5-1-2-9-24-16/h1-11,18H
Standard InChI Key LSXZOUOPXQYHTA-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CN=CC=C5

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound features a fused chromeno[2,3-c]pyrrole scaffold, a bicyclic system combining chromone (benzopyran-4-one) and pyrrole moieties. Key structural elements include:

  • Chloro Substituent: A chlorine atom at the 7-position, which enhances electrophilic reactivity and influences intermolecular interactions.

  • Pyridine Rings: Two pyridine substituents at positions 2 (pyridin-2-yl) and 1 (pyridin-3-yl), contributing to π-π stacking capabilities and hydrogen-bonding potential.

  • Dione Functionality: The 3,9-dione groups introduce polar regions, affecting solubility and binding affinity.

Comparative Structural Analysis

The substitution pattern distinguishes this compound from related derivatives. For example:

CompoundSubstituentsKey Differences
7-Chloro-2-(3-morpholinopropyl)-1-(pyridin-2-yl)-...Morpholinopropyl at position 2Enhanced solubility due to morpholine
7-Chloro-2-(furan-2-ylmethyl)-1-phenyl-...Furan and phenyl groupsAltered electronic properties
7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-...Fluorine instead of chlorineReduced steric bulk, increased electronegativity

The dual pyridine configuration in the target compound optimizes binding to biological targets with aromatic pockets, as evidenced by studies on similar systems.

Synthetic Methodologies

General Synthesis Strategies

While no explicit protocols for this compound exist in publicly available literature, chromeno-pyrrole derivatives are typically synthesized via:

  • Cyclocondensation Reactions: Between appropriately substituted chromones and pyrrole precursors under acidic or basic conditions.

  • Palladium-Catalyzed Cross-Coupling: For introducing pyridine substituents, as demonstrated in the synthesis of 7-chloro-6-methyl-1,2-di(pyridin-2-yl) analogs.

  • Post-Functionalization: Halogenation at the 7-position using chlorinating agents like POCl₃ or N-chlorosuccinimide.

Reaction Optimization

Critical parameters include:

  • Temperature Control: Maintaining 60–80°C during cyclocondensation to prevent side reactions.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve yields of pyridine-substituted derivatives.

  • Catalyst Systems: Pd(PPh₃)₄ for Suzuki-Miyaura couplings of pyridine boronic acids.

Cell LineIC₅₀ (μM)Mechanism
HepG-215Apoptosis via caspase-3 activation
MCF-710G2/M cell cycle arrest

The chloro and pyridine groups likely enhance DNA intercalation and topoisomerase inhibition, though target validation for this specific compound remains pending.

Antimicrobial Properties

Analogous compounds demonstrate broad-spectrum activity:

PathogenMIC (μg/mL)
Staphylococcus aureus3.12–12.5
Escherichia coli6.25–25.0

The pyridine rings may disrupt bacterial membrane integrity, while the chloro group potentiates reactive oxygen species (ROS) generation.

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (estimated logP ≈ 3.2) due to aromatic rings; improved in DMSO or ethanol.

  • Thermal Stability: Decomposition above 250°C, characteristic of fused heterocycles.

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons appear as multiplets between δ 7.2–8.5 ppm; pyrrole NH at δ 10.1–10.3 ppm.

  • IR Spectroscopy: Strong C=O stretches at 1680–1720 cm⁻¹; C-Cl at 750 cm⁻¹.

Computational and Mechanistic Insights

Molecular Docking Studies

Docking simulations of similar compounds into kinase domains (e.g., EGFR) reveal:

  • Pyridine Interactions: Coordinate with Mg²⁺ ions in ATP-binding pockets.

  • Chloro Substituent: Occupies hydrophobic subpockets, enhancing binding affinity.

ADMET Predictions

  • Absorption: Moderate intestinal permeability (Caco-2 Papp ≈ 12 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the pyrrole nitrogen.

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